REACTION_CXSMILES
|
CN([CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][CH:6]=1)C.[N+:14]([CH:17]([CH3:19])[CH3:18])([O-])=O.[OH-].[Na+].O.NN.O(C(C)C)C(C)C>CCO.[Ni].O.CC(O)=O>[NH:7]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:5]([CH2:4][C:17]([NH2:14])([CH3:19])[CH3:18])=[CH:6]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
70 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CNC2=C1C=CC=C2
|
Name
|
|
Quantity
|
443 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C(C)C)C(C)C
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
gradually heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2
|
Type
|
TEMPERATURE
|
Details
|
After a 6.5 hour reflux period
|
Duration
|
6.5 h
|
Type
|
ADDITION
|
Details
|
diluted with 600 ml
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 1.5 l of Et2O
|
Type
|
WASH
|
Details
|
the organic layer washed with H2O (4×500 ml.)
|
Type
|
CUSTOM
|
Details
|
Concentration of the Et2O solution in vacuum gave an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 500 ml
|
Type
|
ADDITION
|
Details
|
This solution was diluted with 300 ml
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the yellow solid was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
to give 105 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Concentration of the filtrate gave crude product as a solid
|
Type
|
ADDITION
|
Details
|
of EtOAC was diluted with 500 ml
|
Type
|
CUSTOM
|
Details
|
The white, cottony solid which separated
|
Type
|
CUSTOM
|
Details
|
was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
to give 91 g
|
Type
|
CUSTOM
|
Details
|
It was used in Procedure 26A without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(C)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |